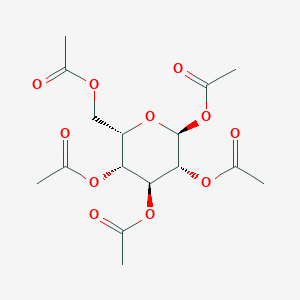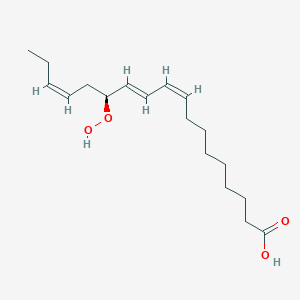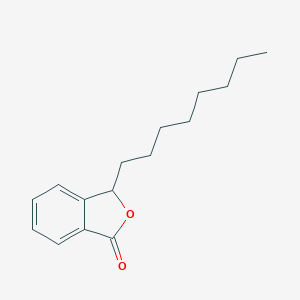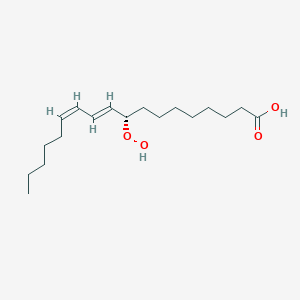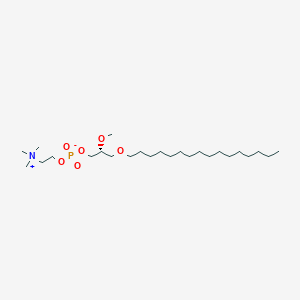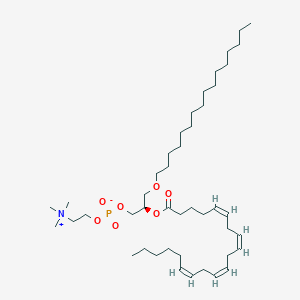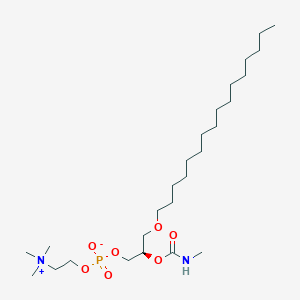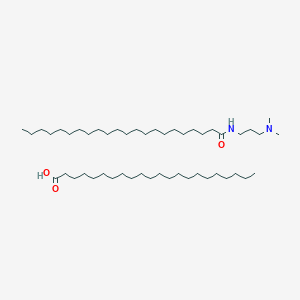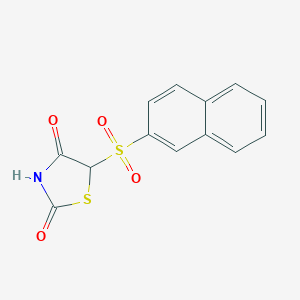
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione, also known as NADPH oxidase inhibitor, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications in various diseases. This compound is a potent inhibitor of NADPH oxidase, an enzyme that produces reactive oxygen species (ROS) in cells, and has been shown to have beneficial effects in several disease models.
作用机制
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor exerts its therapeutic effects by inhibiting the activity of 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase, an enzyme that produces ROS in cells. ROS are highly reactive molecules that can damage cellular components and contribute to the development of various diseases. By inhibiting 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase, 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor reduces ROS levels and protects cells from oxidative damage.
生化和生理效应
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has been shown to have several biochemical and physiological effects in cells and tissues. These include reduction of oxidative stress, inhibition of inflammation, improvement of vascular function, inhibition of tumor growth and metastasis, improvement of glucose metabolism, and protection against neurodegeneration.
实验室实验的优点和局限性
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has several advantages for lab experiments, including its specificity for 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase and its ability to inhibit ROS production. However, it also has some limitations, such as its potential toxicity at high doses and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the research and development of 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor. These include the identification of new and more potent inhibitors, the development of targeted delivery systems, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanisms of action in different cell types and tissues. Additionally, further research is needed to better understand the potential toxicity and side effects of 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor, as well as its optimal dosage and administration.
合成方法
The synthesis of 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione involves the reaction of 2-naphthalenesulfonic acid with thiosemicarbazide in the presence of a base, followed by cyclization with chloroacetic acid. The final product is obtained by treatment with sodium hydroxide and purification through recrystallization.
科学研究应用
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, diabetes, and neurodegenerative disorders. In cardiovascular diseases, 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has been shown to reduce oxidative stress and inflammation, leading to improved vascular function and reduced risk of atherosclerosis. In cancer, 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has been shown to inhibit tumor growth and metastasis by reducing ROS levels and inhibiting angiogenesis. In diabetes, 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has been shown to improve insulin sensitivity and reduce oxidative stress, leading to improved glucose metabolism. In neurodegenerative disorders, 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has been shown to reduce oxidative stress and inflammation, leading to improved cognitive function and reduced risk of neurodegeneration.
属性
CAS 编号 |
125518-46-9 |
|---|---|
产品名称 |
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione |
分子式 |
C13H9NO4S2 |
分子量 |
307.3 g/mol |
IUPAC 名称 |
5-naphthalen-2-ylsulfonyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H9NO4S2/c15-11-12(19-13(16)14-11)20(17,18)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H,(H,14,15,16) |
InChI 键 |
ITLAZBMGSXRIEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3C(=O)NC(=O)S3 |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3C(=O)NC(=O)S3 |
同义词 |
5-(2-naphthalenylsulfonyl)-2,4-thiazolidinedione AY 31637 AY-31,637 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



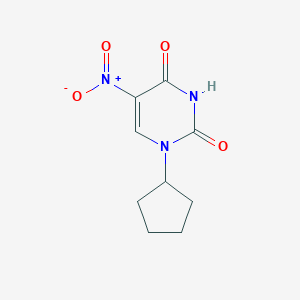
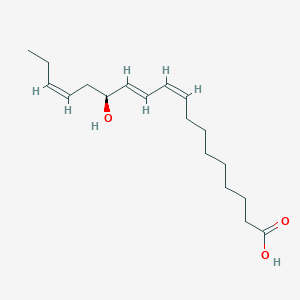
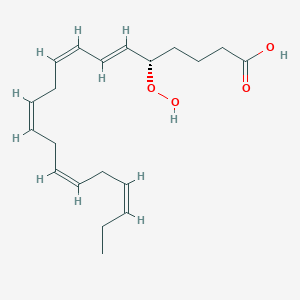
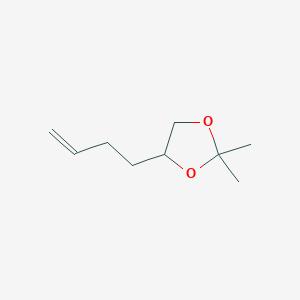
![Thieno[2,3-b]pyridin-2-ylmethanol](/img/structure/B163663.png)
